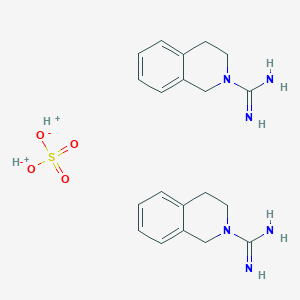

Debrisoquin Sulfate

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGYVYWRIHZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047775 | |

| Record name | Debrisoquin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquin sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Debrisoquin Sulfate: Mechanistic Pharmacodynamics at the Adrenergic Neuroeffector Junction

Executive Summary

Debrisoquin Sulfate (Debrisoquine) represents a distinct class of antihypertensive agents known as adrenergic neuron blocking agents (ANBAs) or sympatholytics. Unlike receptor antagonists (alpha- or beta-blockers) that act postsynaptically, Debrisoquin acts presynaptically within the postganglionic sympathetic neuron. Its mechanism is characterized by a "Trojan horse" entry via the Norepinephrine Transporter (NET), followed by the uncoupling of the excitation-secretion machinery. While historically significant as a CYP2D6 probe drug, its core pharmacological value lies in its ability to silence sympathetic tone without antagonizing effector receptors directly.

Molecular Pharmacology & Mechanism of Action

The action of Debrisoquin is biphasic and dependent on active transport into the neuron. It does not function in the absence of sympathetic nerve activity or functional uptake mechanisms.

Phase I: The "Trojan Horse" Entry (NET Dependency)

Debrisoquin is a guanidine derivative that acts as a high-affinity substrate for the Norepinephrine Transporter (NET/Uptake-1) .

-

Mechanism: It competes with Norepinephrine (NE) for transport across the axolemma.

-

Critical Dependency: Drugs that inhibit NET (e.g., Tricyclic Antidepressants like Desipramine, or Cocaine) completely antagonize the antihypertensive effects of Debrisoquin by preventing its access to the intracellular site of action [1].

Phase II: Intracellular Sequestration & Displacement

Once cytosolic, Debrisoquin is transported into dense-core synaptic vesicles, likely via the Vesicular Monoamine Transporter (VMAT) .

-

Stoichiometric Displacement: It accumulates in the vesicles, physically displacing NE into the cytoplasm.

-

MAO Interaction: Unlike Guanethidine, Debrisoquin possesses intrinsic Monoamine Oxidase (MAO) inhibitory activity (specifically MAO-A, Ki ≈ 0.5 µM) [2]. This prevents the rapid degradation of the displaced cytoplasmic NE, potentially causing a transient initial sympathomimetic effect (tyramine-like effect) before the blockade sets in.

Phase III: Excitation-Secretion Uncoupling (The Primary Blockade)

The definitive antihypertensive action is the inhibition of exocytosis .

-

Membrane Stabilization: Debrisoquin accumulates in the nerve terminal membrane, exerting a local anesthetic-like effect.

-

Calcium Uncoupling: It interferes with the influx of Ca²⁺ or the sensitivity of the fusion machinery (SNARE complex) to Ca²⁺ upon depolarization.

-

Result: When an action potential arrives at the terminal, the vesicle fails to fuse with the membrane. The nerve is depolarized, but the transmitter is not released. This is functionally equivalent to a "chemical neurectomy" [3].

Phase IV: Chronic Depletion

Over time, the displacement of NE and the inability to recapture released NE (due to NET competition) leads to a profound depletion of neuronal catecholamine stores.

Visualization: The Signaling Blockade

The following diagram illustrates the sequential interruption of adrenergic transmission by Debrisoquin.

Figure 1: Debrisoquin enters via NET, displaces vesicular NE, and critically blocks the calcium-dependent release machinery.

Comparative Pharmacology: The "Bretylium-Like" Class

Debrisoquin is often compared to Guanethidine and Bretylium. While they share the "Adrenergic Neuron Blocker" classification, their subcellular dynamics differ.

| Feature | Debrisoquin | Guanethidine | Bretylium |

| Primary Mechanism | Release Inhibition (Early) + Depletion (Late) | Profound Depletion + Structural Damage | Release Inhibition (Primary) |

| NET Dependency | High (Blocked by TCAs) | High (Blocked by TCAs) | High (Blocked by TCAs) |

| Mitochondrial Toxicity | Low (No structural degeneration) [4] | High (Causes mitochondrial swelling) | Low |

| MAO Inhibition | Yes (MAO-A competitive) | Weak / None | Weak / None |

| Initial Pressor Effect | Moderate (Tyramine-like) | High (Massive NE release) | Low |

| CNS Penetration | Poor (does not cross BBB easily) | Poor | Poor |

Experimental Protocols for Validation

To validate the mechanism of Debrisoquin in a research setting, the following self-validating protocols are the gold standard.

Protocol A: The Isolated Guinea Pig Vas Deferens (Sympathetic Tone Assay)

This assay confirms the presynaptic nature of the blockade.

-

Preparation: Mount guinea pig vas deferens in an organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95% O₂/5% CO₂.

-

Stimulation: Apply transmural electrical stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to induce neurogenic contractions.

-

Baseline: Record stable contractile responses to electrical stimulation.

-

Intervention: Add Debrisoquin Sulfate (10⁻⁶ M to 10⁻⁵ M).

-

Observation:

-

Phase 1: Slight transient potentiation (due to uptake inhibition/displacement).

-

Phase 2: Progressive reduction in contractile force (blockade of release).

-

-

Validation (The "Reversal" Test):

-

Add D-Amphetamine (10⁻⁶ M).

-

Result: Reversal of blockade is NOT observed (unlike Bretylium), but adding exogenous Norepinephrine WILL elicit a contraction.

-

Conclusion: The postsynaptic receptors (

) are intact; the defect is presynaptic.

-

Protocol B: The Tyramine vs. Norepinephrine Challenge

This protocol differentiates between depletion and receptor blockade.

-

Setup: Anesthetized rat (pithed or ganglion-blocked).

-

Step 1 (Control): Measure pressor response to IV Tyramine (indirect agonist) and IV Norepinephrine (direct agonist).

-

Step 2 (Treatment): Administer Debrisoquin (10 mg/kg) daily for 3 days (subacute).

-

Step 3 (Challenge): Repeat IV agonist injections.

-

Results Interpretation:

-

Tyramine Response: Abolished/Markedly Reduced. (Reason: Debrisoquin has depleted the vesicular pool that Tyramine relies on).

-

Norepinephrine Response: Potentiated. (Reason: Debrisoquin blocks NET; reduced clearance of exogenous NE leads to supersensitivity).

-

Logic Flow: Experimental Differentiation

Figure 2: Logical flowchart for distinguishing Debrisoquin's mechanism from direct receptor antagonists.

References

-

Mitchell, J. R., et al. (1967). Antagonism of the antihypertensive action of guanethidine sulfate by desipramine hydrochloride. JAMA. Link

-

Pettinger, W. A., et al. (1969). Debrisoquin, a selective inhibitor of intraneuronal monoamine oxidase in man. Clinical Pharmacology & Therapeutics.[1] Link

-

Boura, A. L., & Green, A. F. (1965). Adrenergic neurone blocking agents.[1][2][3][4][5][6] Annual Review of Pharmacology. Link

-

Haeusler, G., et al. (1974).[4] Absence of degeneration of adrenergic neurons after prolonged treatment with debrisoquin.[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Idle, J. R., et al. (1979). Discovery of the Debrisoquine Hydroxylation Polymorphism (CYP2D6).[7] The Lancet. Link

Sources

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Absence of degeneration of adrenergic neurons after prolonged treatment with debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]

- 7. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquin Sulfate and its role in CYP2D6 polymorphism discovery

An In-Depth Technical Guide on CYP2D6 Polymorphism Discovery

Executive Summary

Debrisoquin sulfate (Declinax) was originally marketed as an antihypertensive agent acting via adrenergic neuron blockade. Its historical significance, however, transcends its therapeutic application. It served as the "index drug" for the discovery of the CYP2D6 genetic polymorphism , a finding that launched the field of modern pharmacogenomics.

This guide details the technical mechanisms, experimental protocols, and data interpretation frameworks used to define the Debrisoquin Hydroxylation Polymorphism. It provides a reproducible blueprint for understanding how phenotypic metabolic ratios (MR) are established and validated.

The Clinical Anomaly: Discovery Context

In the mid-1970s, researchers at St. Mary’s Hospital Medical School (London) observed a bimodal distribution of side effects. While most patients tolerated standard doses (10–20 mg), a small subset (approx. 5–10% of Caucasians) experienced severe orthostatic hypotension and collapse.

The Causality: The adverse events were not due to hypersensitivity at the receptor level but rather a metabolic defect . The "Poor Metabolizers" (PM) were unable to clear the drug, leading to plasma accumulation and exaggerated pharmacological blockade of norepinephrine release.

Field Insight: This was the first definitive proof that inter-individual drug response variability could be Mendelian (monogenic) rather than multifactorial.

Mechanism of Action & Metabolism

Debrisoquin is a guanidine derivative. Its primary route of elimination in humans is 4-hydroxylation at the alicyclic ring.

The Metabolic Pathway

The reaction is catalyzed by CYP2D6 (originally termed debrisoquin 4-hydroxylase).[1]

-

Substrate: Debrisoquin (3,4-dihydro-2(1H)-isoquinolinecarboxamidine).

-

Product: 4-hydroxydebrisoquin (inactive metabolite).

-

Kinetics: In PMs, the

for this reaction is negligible or absent.

Pathway Visualization

Figure 1: The primary metabolic pathway of Debrisoquin. In Extensive Metabolizers (EM), the path flows through CYP2D6.[2] In Poor Metabolizers (PM), the parent drug is excreted unchanged.

The Debrisoquin Phenotyping Protocol

This section outlines the "Gold Standard" protocol for phenotypic assignment. While genotyping is common today, this functional assay remains the definitive measure of in vivo enzyme activity.

Pre-Clinical Requirements

-

Subject Status: Fasted overnight (minimum 8 hours).

-

Interferences: Avoid CYP2D6 inhibitors (e.g., fluoxetine, quinidine) for 14 days prior.

-

Safety: Monitor blood pressure (BP) at baseline and 2-hours post-dose.

Experimental Workflow

-

Administration: Administer 10 mg Debrisoquin sulfate orally with 150 mL water.

-

Collection: Collect total urine output for 0–8 hours post-dose.[4]

-

Note: Bladder must be emptied immediately before dosing (Time 0).

-

-

Preservation: Measure total volume. Aliquot 20 mL and store at -20°C. No preservatives are strictly required, but acidification (pH < 4) can prevent bacterial degradation.

-

Quantification: Analyze for Debrisoquin (D) and 4-hydroxydebrisoquin (4-OH-D) using HPLC-UV or GC-MS.

Analytical Validation (Self-Validating Step)

To ensure the assay is valid, the Total Recovery (D + 4-OH-D) should account for >30% of the administered dose. If recovery is <10%, the urine collection was likely incomplete, and the Metabolic Ratio (MR) calculation will be invalid.

Phenotyping Workflow Diagram

Figure 2: The Debrisoquin Phenotyping Workflow. The Metabolic Ratio (MR) serves as the decisive metric for classification.

Data Interpretation: The Metabolic Ratio (MR)

The Debrisoquin MR is an inverse measure of CYP2D6 activity.

Classification Thresholds

The distribution of MR in Caucasian populations is bimodal . The antimode (cut-off) is historically established at 12.6 .

| Phenotype | Metabolic Ratio (MR) | CYP2D6 Activity | Genetic Correlates (Typical) | Clinical Implication |

| Ultrarapid (UM) | < 0.2 | Excessive | Gene Duplication (1xN, *2xN) | Therapeutic failure (drug cleared too fast). |

| Extensive (EM) | 0.2 – 12.6 | Normal | Wild Type (1/1, *1/2) | Standard dosing applies. |

| Poor (PM) | > 12.6 | Deficient/Null | Null Alleles (*3, *4, *5) | Toxicity; requires dose reduction (often 10-20% of standard). |

The "Self-Validating" Logic of MR

The MR is robust because it is a ratio . It is largely independent of:

-

Urine Volume: Both parent and metabolite are diluted equally.

-

Renal Function: Assuming passive filtration affects both similarly (though severe renal impairment requires caution).

-

Incomplete Bladder Emptying: As long as the sample represents the post-dose window, the ratio remains constant.

Genetic Correlation & Modern Relevance

The discovery of the debrisoquin polymorphism led directly to the cloning of the CYP2D6 gene.

Genotype-Phenotype Concordance

While the MR test is the functional truth, genotyping is now the surrogate.

-

CYP2D64: The most common non-functional allele in Caucasians (splicing defect). Homozygotes (4/*4) are almost always Debrisoquin PMs (MR > 12.6).

-

CYP2D6*10: Common in Asians; results in an "Intermediate Metabolizer" phenotype (shifted MR, but often < 12.6).

Why Debrisoquin is Rarely Used Today

Despite being the gold standard, Debrisoquin is currently unavailable in many markets (e.g., USA) as a clinical drug.

-

Modern Alternative: Dextromethorphan is now the preferred probe substrate. It is safer, OTC-available, and its metabolic ratio (Dextromethorphan/Dextrorphan) correlates highly (

) with the Debrisoquin MR. -

Legacy: All CYP2D6 substrates (tamoxifen, codeine, beta-blockers) are benchmarked against the original Debrisoquin data to predict PM/EM variance.

References

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[8][9] The Lancet, 310(8038), 584–586.

-

Gonzalez, F. J., et al. (1988). Characterization of the genetic defect in debrisoquine hydroxylase, later termed CYP2D6.[2][10] Nature, 331, 442–446.

-

Bertilsson, L., et al. (1980). Oxidation of debrisoquine and sparteine: A common genetic defect. Clinical Pharmacology & Therapeutics, 27, 167.

-

Smith, R. L. (2001). The Paton Prize Lecture: The discovery of the debrisoquine hydroxylation polymorphism.[11] Toxicology, 168(1), 11-19.[12]

Sources

- 1. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between haloperidol plasma concentration, debrisoquine metabolic ratio, CYP2D6 and CYP2C9 genotypes in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nashbio.com [nashbio.com]

- 8. Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenetics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug metabolism and pharmacogenetics: the British contribution to fields of international significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Debrisoquin Sulfate with the Organic Cation Transporter OCT1

Abstract: This technical guide provides a comprehensive overview of the molecular interaction between Debrisoquin Sulfate and the human organic cation transporter 1 (OCT1), a critical determinant of drug disposition and response. We delve into the mechanistic underpinnings of this interaction, present detailed, field-proven protocols for its in vitro characterization, and discuss the profound implications for pharmacogenetics, drug-drug interactions, and personalized medicine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug transport and metabolism.

Introduction: The Convergence of a Classic Probe Drug and a Key Hepatic Transporter

Debrisoquin, an adrenergic-blocking drug, has historically served as a cornerstone probe for phenotyping the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] However, its journey to the intracellular metabolic machinery is not a simple act of passive diffusion. As a hydrophilic organic cation at physiological pH, Debrisoquin's entry into hepatocytes is critically dependent on carrier-mediated transport.[3][4] Emerging evidence has definitively identified the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, as the primary gatekeeper for the hepatic uptake of Debrisoquin.[3][4]

OCT1 is a polyspecific, facilitative diffusion transporter abundantly expressed on the sinusoidal membrane of hepatocytes, where it mediates the initial step in the hepatic clearance of a wide array of endogenous compounds and xenobiotics.[4][5][6] The interaction between Debrisoquin and OCT1 is therefore a pivotal event that precedes its metabolism by CYP2D6, adding a crucial layer of complexity to the interpretation of Debrisoquin's pharmacokinetics and pharmacodynamics. Understanding this interaction is not only essential for accurately phenotyping CYP2D6 activity but also for predicting drug-drug interactions (DDIs) and the impact of genetic variations in SLC22A1 on therapeutic outcomes.[3][7]

This guide will provide a detailed exploration of the Debrisoquin-OCT1 interaction, from the fundamental kinetics to the practical methodologies for its investigation in a laboratory setting.

Mechanistic Insights into the Debrisoquin-OCT1 Interaction

The interaction between Debrisoquin and OCT1 is characterized by high-affinity binding and transport, a phenomenon that can be quantitatively described by Michaelis-Menten kinetics. In vitro studies utilizing human embryonic kidney (HEK293) cells overexpressing OCT1 have been instrumental in elucidating the specifics of this interaction.

Kinetics of Debrisoquin Transport by OCT1

The transport of Debrisoquin by OCT1 is a saturable process, indicative of a finite number of transporter proteins on the cell surface. Key kinetic parameters that define this interaction include:

-

Michaelis-Menten Constant (Km): This parameter reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). For Debrisoquin, the Km for OCT1-mediated uptake has been reported to be approximately 5.9 ± 1.5 µM .[3] This low Km value signifies a high affinity of Debrisoquin for the OCT1 transporter.

-

Maximum Velocity (Vmax): This represents the maximum rate of Debrisoquin transport when the transporter is saturated with the substrate. The Vmax for OCT1-mediated Debrisoquin uptake has been measured at 41.9 ± 4.5 pmol/min/mg protein .[3]

These kinetic parameters are crucial for constructing predictive models of Debrisoquin's hepatic uptake and for understanding how this uptake can be influenced by co-administered drugs.

Debrisoquin as an Inhibitor of OCT1

Beyond being a substrate, Debrisoquin also acts as a potent inhibitor of OCT1. This dual role is a common feature of transporter-drug interactions. Debrisoquin can competitively inhibit the transport of other OCT1 substrates, such as the model compound 1-methyl-4-phenylpyridinium (MPP+). The half-maximal inhibitory concentration (IC50) of Debrisoquin for the inhibition of MPP+ uptake by OCT1 is approximately 6.2 ± 0.8 µM .[3] This value is in close proximity to its Km, suggesting that Debrisoquin's binding affinity as a substrate and its potency as an inhibitor are comparable.

The Impact of OCT1 Genetic Polymorphisms

The SLC22A1 gene is highly polymorphic, with several single nucleotide polymorphisms (SNPs) leading to reduced or complete loss of OCT1 function.[7][8][9] These genetic variations have a profound impact on the transport of Debrisoquin. Studies in cells expressing these variant OCT1 isoforms have demonstrated significantly reduced or abolished Debrisoquin uptake.[3] For instance, loss-of-function variants such as Arg61Cys, Cys88Arg, Gly401Ser, and Gly465Arg, as well as the Met420 deletion, all result in decreased Vmax for Debrisoquin transport.[3] This has significant clinical implications, as individuals carrying these polymorphisms may exhibit altered Debrisoquin pharmacokinetics, which could be misinterpreted as poor CYP2D6 metabolism if the contribution of OCT1 is not considered.[3]

Experimental Protocols for Characterizing the Debrisoquin-OCT1 Interaction

The following sections provide detailed, step-by-step protocols for conducting in vitro assays to characterize the uptake and inhibition kinetics of Debrisoquin with OCT1. These protocols are designed to be self-validating by including appropriate controls.

Cell-Based Uptake Assay for Debrisoquin in OCT1-Expressing Cells

This assay directly measures the uptake of Debrisoquin into cells that are stably transfected with and overexpressing human OCT1. A parental cell line (e.g., HEK293) not expressing the transporter is used as a negative control to determine the contribution of passive diffusion.

-

HEK293 cells stably transfected with human OCT1 (HEK-OCT1)

-

Parental HEK293 cells (vector control)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Poly-D-lysine coated 24-well or 96-well cell culture plates

-

Debrisoquin Sulfate

-

Radiolabeled [14C]-Debrisoquin or non-radiolabeled Debrisoquin for LC-MS/MS analysis

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1% Triton X-100 in 5 mM Tris buffer, pH 7.3)[10]

-

Scintillation cocktail (for radiolabeled substrate)

-

Bicinchoninic acid (BCA) protein assay kit

Caption: Workflow for Debrisoquin uptake assay in OCT1-expressing cells.

-

Cell Seeding:

-

Culture HEK-OCT1 and parental HEK293 cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into poly-D-lysine coated 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 1.2 x 105 cells/well for a 48-well plate).[10]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.

-

Add 200 µL of pre-warmed Uptake Buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes.

-

Prepare Debrisoquin solutions at various concentrations in Uptake Buffer. For kinetic studies, a range of concentrations bracketing the expected Km (e.g., 0.1 µM to 100 µM) should be used.

-

To initiate the uptake, aspirate the pre-incubation buffer and add the Debrisoquin solutions to the respective wells.

-

Incubate the plates at 37°C for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

-

To terminate the uptake, aspirate the Debrisoquin solution and immediately wash the cells three times with ice-cold PBS.

-

-

Sample Processing and Analysis:

-

After the final wash, aspirate all residual PBS and add Cell Lysis Buffer to each well.

-

Incubate the plates on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis.

-

For radiolabeled Debrisoquin: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For non-radiolabeled Debrisoquin: The cell lysate can be analyzed by a validated LC-MS/MS method for Debrisoquin quantification.

-

Use an aliquot of the cell lysate to determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the measured Debrisoquin uptake (in pmol or ng) to the protein content of each well (in mg).

-

Calculate the OCT1-mediated uptake by subtracting the uptake in the parental cells from the uptake in the HEK-OCT1 cells.

-

Plot the OCT1-mediated uptake rate against the Debrisoquin concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

OCT1 Inhibition Assay with Debrisoquin

This assay determines the inhibitory potency (IC50) of Debrisoquin on the transport of a known OCT1 probe substrate, such as MPP+.

-

All materials and reagents from the uptake assay (Section 3.1.1).

-

A radiolabeled or fluorescent OCT1 probe substrate (e.g., [3H]-MPP+ or ASP+).

-

Debrisoquin Sulfate to be tested as an inhibitor.

Caption: Workflow for OCT1 inhibition assay using Debrisoquin.

-

Cell Seeding: Follow the same procedure as in the uptake assay (Section 3.1.3, step 1).

-

Inhibition Assay:

-

Wash the cell monolayers twice with pre-warmed Uptake Buffer.

-

Prepare a series of Debrisoquin solutions in Uptake Buffer at different concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (Uptake Buffer without Debrisoquin).

-

Add the Debrisoquin solutions or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Prepare the OCT1 probe substrate solution in Uptake Buffer at a concentration close to its Km value.

-

Initiate the uptake by adding the probe substrate solution to all wells.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by aspirating the solution and washing three times with ice-cold PBS.

-

-

Sample Processing and Analysis:

-

Lyse the cells and quantify the intracellular concentration of the probe substrate as described in the uptake assay protocol (Section 3.1.3, step 3).

-

Determine the protein concentration in each well.

-

-

Data Analysis:

-

Normalize the uptake of the probe substrate to the protein content.

-

Calculate the OCT1-mediated uptake for each condition by subtracting the uptake in parental cells.

-

Determine the percent inhibition for each Debrisoquin concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Uptake with inhibitor / Uptake with vehicle))

-

Plot the percent inhibition against the logarithm of the Debrisoquin concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Kinetic Parameters of Debrisoquin Interaction with OCT1

| Parameter | Value | Method | Cell System | Reference |

| Km | 5.9 ± 1.5 µM | Uptake Assay | HEK293-OCT1 | [3] |

| Vmax | 41.9 ± 4.5 pmol/min/mg protein | Uptake Assay | HEK293-OCT1 | [3] |

| IC50 | 6.2 ± 0.8 µM | Inhibition Assay (vs. MPP+) | HEK293-OCT1 | [3] |

Interpretation: The low Km and IC50 values in the low micromolar range confirm that Debrisoquin is a high-affinity substrate and a potent inhibitor of OCT1. The similarity between the Km and IC50 values suggests a competitive nature of the interaction.

Clinical and Drug Development Implications

The robust interaction between Debrisoquin and OCT1 has several important implications for both clinical practice and drug development.

Re-evaluation of CYP2D6 Phenotyping

The historical use of Debrisoquin to phenotype CYP2D6 activity must be re-evaluated in light of the critical role of OCT1 in its hepatic uptake.[3] An individual's Debrisoquin metabolic ratio is a composite of both OCT1 transport activity and CYP2D6 metabolic capacity. Therefore, individuals with reduced OCT1 function due to genetic polymorphisms may be misclassified as CYP2D6 poor metabolizers if only the parent drug to metabolite ratio in urine is considered. Future phenotyping strategies should consider the genetic status of both SLC22A1 and CYP2D6.

Prediction of Drug-Drug Interactions

Debrisoquin can serve as a sensitive in vitro probe substrate to assess the potential of new chemical entities to inhibit OCT1.[3] Given that many drugs are organic cations, the potential for DDIs at the level of OCT1 is significant.[11] Inhibition of OCT1 can lead to elevated plasma concentrations of co-administered drugs that are OCT1 substrates, potentially leading to toxicity. Conversely, co-administration of a potent OCT1 inhibitor with a drug that requires intracellular access for its therapeutic effect (e.g., metformin) could lead to reduced efficacy.[12] Regulatory agencies such as the FDA and EMA recommend in vitro evaluation of interactions with key transporters like OCT1.[13]

Personalized Medicine

Genotyping for common loss-of-function variants in SLC22A1 can help predict an individual's response to drugs that are OCT1 substrates. This is particularly relevant for drugs with a narrow therapeutic index or where intracellular concentrations are critical for efficacy. For example, the response to the anti-diabetic drug metformin is known to be influenced by OCT1 polymorphisms.[7] Similarly, the disposition of Debrisoquin is significantly affected by these genetic variations, highlighting the importance of a pharmacogenomic approach that considers both transport and metabolism.

Conclusion

The interaction between Debrisoquin Sulfate and the organic cation transporter OCT1 is a scientifically and clinically significant phenomenon. Debrisoquin is not merely a passive substrate for CYP2D6 but is actively transported into hepatocytes by OCT1, a process that is subject to both genetic variability and inhibition by other drugs. The in-depth technical understanding and the robust experimental protocols presented in this guide provide a framework for researchers and drug development professionals to accurately characterize this interaction. A comprehensive evaluation of the Debrisoquin-OCT1 interplay is essential for advancing our understanding of pharmacokinetics, improving the prediction of drug-drug interactions, and ultimately, for the realization of personalized medicine.

References

-

The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. PubMed. [Link]

-

Drug-Drug Interactions at Organic Cation Transporter 1. Frontiers in Pharmacology. [Link]

-

OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions. MDPI. [Link]

-

Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. PubMed. [Link]

-

Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. LinkedIn. [Link]

-

Comprehensive characterization of the OCT1 phenylalanine-244-alanine substitution reveals highly substrate-dependent effects on. Journal of Biological Chemistry. [Link]

-

Genetic polymorphisms of organic cation transporter 1 (OCT1) and responses to metformin therapy in individuals with type 2 diabetes: A systematic review. PubMed Central. [Link]

-

Substrate-specific inhibition of organic cation transporter 1 revealed using a multisubstrate drug cocktail. PubMed Central. [Link]

-

Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates. PLOS ONE. [Link]

-

OCT1 - Transporters. Solvo Biotechnology. [Link]

-

Pharmacokinetics of Organic Cation Transporter 1 (OCT1) Substrates in Oct1/2 Knockout Mice and Species Difference in Hepatic OCT1-Mediated Uptake. PubMed Central. [Link]

-

Atypical Substrates of the Organic Cation Transporter 1. MDPI. [Link]

-

Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics. PubMed Central. [Link]

-

The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. MDPI. [Link]

-

Identified OCT1 Inhibitors That Could Cause Drug−Drug Interactions. ResearchGate. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Functional characterization of genetic polymorphisms in the organic cation transporter OCT1 with a special focus on the substrate-specific effects of the M420del polymorphism. eDiss. [Link]

-

Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Frontiers in Pharmacology. [Link]

-

M12 Drug Interaction Studies. FDA. [Link]

-

Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy. PubMed Central. [Link]

-

OCT1 (SLC22A1) transporter kinetics and regulation in primary human hepatocyte 3D spheroids. DiVA. [Link]

-

Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier. PubMed. [Link]

-

Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]

-

Cellular Uptake Assay Data Collection. Dojindo Molecular Technologies. [Link]

-

The human organic cation transporter OCT1 and its role as a target for drug responses. Taylor & Francis Online. [Link]

-

debrisoquine. ClinPGx. [Link]

-

(PDF) Genetic Polymorphisms in Organic Cation Transporter 1 (OCT1) in Chinese and Japanese Populations Exhibit Altered Function. ResearchGate. [Link]

-

Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]

-

Validation of Freshly Isolated Rat Renal Cells as a Tool for Preclinical Assessment of Radiolabeled Receptor-Specific Peptide Uptake in the Kidney. Semantic Scholar. [Link]

-

Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. [Link]

-

Determination of Debrisoquine and 4-hydroxydebrisoquine by High-Performance Liquid Chromatography: Application to the Evaluation of CYP2D6 Genotype and Debrisoquine Metabolic Ratio Relationship. PubMed. [Link]

-

Genetic Polymorphism in the Organic Cation Transporters 1 (OCT1) Gene and its Effect on Therapeutic Efficacy and Gastrointestinal Side Effects of Metformin in Patients with Type 2 Diabetes Mellitus in Basrah/ Southern Iraq. medRxiv. [Link]

-

Radiolabeling, cell uptake assay and saturation binding experiment. (A)... ResearchGate. [Link]

Sources

- 1. graphviz.org [graphviz.org]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. Inhibition Assays - PortaCellTec Biosciences GmbH [portacelltec.de]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clusterin cellular uptake assay [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. d-nb.info [d-nb.info]

- 13. youtube.com [youtube.com]

The Debrisoquin Polymorphism: A Technical Guide to CYP2D6 Pharmacogenetics and Phenotyping

Introduction: The Index Drug of Pharmacogenetics

The discovery of the debrisoquin polymorphism by Mahgoub et al. in 1977 marked the genesis of modern pharmacogenomics. While debrisoquin itself—an adrenergic-blocking antihypertensive—has largely been superseded clinically, it remains the "gold standard" probe drug for assessing CYP2D6 activity in vivo.[1]

For drug development professionals, understanding the genetic basis of debrisoquin metabolism is not merely a historical exercise; it is the blueprint for stratifying patient populations in Phase I–III trials. The bimodality of debrisoquin metabolism (Poor vs. Extensive) dictates the pharmacokinetics of approximately 25% of all clinically used drugs, including SSRIs, beta-blockers, and opioids.

This guide synthesizes the molecular mechanisms, phenotypic classifications, and rigorous experimental protocols required to characterize this polymorphism.

The Molecular Engine: CYP2D6[2][3][4][5][6][7]

The metabolic fate of debrisoquin is governed by the CYP2D6 gene, located on chromosome 22q13.1. This locus is highly polymorphic and complex, characterized by single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).[2][3]

The Metabolic Pathway

Debrisoquin undergoes benzylic 4-hydroxylation to form 4-hydroxydebrisoquin.[1] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[1][4]

Figure 1: The obligate metabolic pathway of debrisoquin.[1] In Poor Metabolizers (PM), the path to 4-OH-Debrisoquin is blocked, leading to accumulation of the parent drug.

Genetic Alleles and Functional Consequences

The CYP2D6 gene is notoriously difficult to genotype due to the presence of two non-functional pseudogenes (CYP2D7 and CYP2D8) which share >90% sequence homology. Accurate classification requires distinguishing functional alleles from null variants.[1]

| Phenotype | Activity Level | Key Alleles (Haplotypes) | Genetic Mechanism |

| Extensive Metabolizer (EM) | Normal | CYP2D61, *2 | Wild-type functional enzyme.[1] |

| Poor Metabolizer (PM) | Null | CYP2D63, 4, *5, *6 | Splicing defects (4), frameshifts (3, *6), or whole-gene deletion (5). |

| Intermediate Metabolizer (IM) | Reduced | CYP2D69, *10, *17, *41 | Amino acid substitutions reducing stability or catalytic efficiency. |

| Ultrarapid Metabolizer (UM) | Increased | CYP2D61xN, *2xN | Gene duplication/multiplication (CNV). |

Critical Insight: The CYP2D64 allele (splicing defect) is the most common cause of the PM phenotype in Caucasians (~20% allele frequency), while CYP2D610 (unstable enzyme) drives the IM phenotype in East Asian populations.

Phenotypic Classification: The Metabolic Ratio (MR)

While genotyping predicts potential activity, phenotyping measures actual in vivo catalytic capacity.[1] The standard metric is the Debrisoquin Metabolic Ratio (MR) measured in urine.[5]

The MR Formula

The MR is an inverse measure of enzyme activity:

-

Low MR (< 12.6): Indicates high enzyme activity (Extensive Metabolizer).[1]

-

High MR (> 12.6): Indicates low/null enzyme activity (Poor Metabolizer).[1]

The Antimode

The population distribution of the MR is bimodal. The "antimode"—the valley separating the two phenotypes—is historically set at 12.6 .[1]

-

PM Definition: MR > 12.6 (Recovery of parent drug is high; metabolite is low).[1]

-

EM Definition: MR < 12.6 (Recovery of parent drug is low; metabolite is high).[1]

Technical Protocols

Protocol A: In Vivo Phenotyping (The "Debrisoquin Test")

Objective: Determine the Metabolic Ratio (MR) of a subject using LC-MS/MS.

Causality: Urine collection is restricted to 0–8 hours because the elimination half-life of debrisoquin in EMs is short (~2-3 hours), whereas PMs may excrete parent drug for days.[1] The 8-hour window captures the bulk of the metabolic conversion in EMs.[1]

-

Dosing: Administer a single oral dose of Debrisoquin Sulfate (10 mg) after an overnight fast.

-

Collection: Collect total urine output from 0 to 8 hours post-dose.[1] Measure total volume.

-

Sample Prep:

-

Aliquot 1 mL of urine.[1]

-

Note: Hydrolysis (glucuronidase treatment) is generally not required for the standard MR calculation, as the ratio is based on unconjugated fractions.

-

Extraction: Liquid-Liquid Extraction (LLE) using dichloromethane/2-propanol (85:15) under basic conditions (pH > 11 using NaOH) to ensure debrisoquin (a base) is uncharged and extractable.

-

-

Analysis (LC-MS/MS):

-

Calculation: Calculate MR using molar concentrations.

Protocol B: Genotyping (Overcoming the Pseudogene)

Objective: Identify CYP2D6 copy number and alleles without interference from CYP2D7.[1]

Causality: Standard short-read sequencing or simple PCR often mis-maps reads to CYP2D7, causing false-positive calls (e.g., calling a wild-type CYP2D6 as a mutant because of CYP2D7 sequence contamination).[1]

The Validated Workflow: Long-Range PCR (XL-PCR) [1][6]

Figure 2: The Long-Range PCR strategy is essential to isolate the CYP2D6 locus from its pseudogenes before variant detection.[1]

-

Primer Design: Use primers anchored in the 5' and 3' flanking regions unique to CYP2D6, avoiding the CYP2D7 regions.[1] This generates a ~6.6 kb amplicon.[1]

-

CNV Detection: Use TaqMan Copy Number Assays targeting Exon 9 (unique to 2D6) relative to a reference gene (RNase P).[1]

-

Allele Identification: Use the 6.6 kb amplicon as a template for Sanger sequencing or SNP genotyping to detect *3, *4, *5 (via XL-PCR failure or specific breakpoint PCR), and *6.

Implications for Drug Development

Stratification in Clinical Trials

When developing a New Chemical Entity (NCE) metabolized by CYP2D6:

-

Safety Risk: PMs will experience 2-5x higher AUC (Area Under the Curve), leading to toxicity.[1]

-

Efficacy Risk: If the NCE is a prodrug (e.g., Tamoxifen, Codeine), PMs will experience therapeutic failure because they cannot generate the active metabolite.

Regulatory Guidance (FDA/EMA)

-

Phenotyping vs. Genotyping: While genotyping is now preferred for screening, phenotyping (using Debrisoquin or Dextromethorphan) remains the definitive method to resolve discordant genotype-phenotype cases (e.g., novel alleles).

-

Exclusion Criteria: Early Phase I dose-escalation studies often exclude PMs to establish baseline safety in EMs before testing the PM population.[1]

References

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[1][7][8] The Lancet, 310(8038), 584–586. Link

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation.[1] Pharmacology & Therapeutics, 138(1), 103–141. Link

-

Gaedigk, A., et al. (2017). The Pharmacogene Variation (PharmVar) Consortium: Incorporation of the Human Cytochrome P450 (CYP) Allele Nomenclature Database. Clinical Pharmacology & Therapeutics, 103(3), 399-401.[1] Link

-

FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. U.S. Food and Drug Administration.[1] Link

-

Bradford, L. D. (2002). CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants.[1] Pharmacogenomics, 3(2), 229-243.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Characterization of complex structural variation in the CYP2D6-CYP2D7-CYP2D8 gene loci using single-molecule long-read sequencing [frontiersin.org]

- 3. Characterization of complex structural variation in the CYP2D6-CYP2D7-CYP2D8 gene loci using single-molecule long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomoxetine - Wikipedia [en.wikipedia.org]

- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D7 Sequence Variation Interferes with TaqMan CYP2D6*15 and *35 Genotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for the polymorphic oxidation of debrisoquine and proguanil in a Khmer (Cambodian) population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population - PMC [pmc.ncbi.nlm.nih.gov]

Debrisoquin Sulfate: From Antihypertensive to Pharmacogenetic Rosetta Stone

An In-depth Technical Guide on the Discovery and Development of a Transformative Molecule

Introduction

Debrisoquin sulfate, a guanidinium compound, holds a unique and storied place in the annals of pharmacology. Initially developed and introduced as an antihypertensive agent, its clinical utility was ultimately eclipsed by a serendipitous discovery that would forever alter the landscape of drug metabolism and personalized medicine. This technical guide provides a comprehensive timeline and in-depth analysis of the discovery, development, and scientific evolution of debrisoquin. We will explore its journey from a therapeutic agent to an indispensable research tool that unlocked our understanding of one of the most important drug-metabolizing enzymes: Cytochrome P450 2D6 (CYP2D6). For researchers, scientists, and drug development professionals, the story of debrisoquin serves as a powerful case study in the intricate interplay between clinical observation, pharmacology, and genetics.

The Genesis of a Guanidinium Compound: Early Discovery and Synthesis

The story of debrisoquin begins in the laboratories of Hoffmann-La Roche in the early 1960s, a period of significant innovation in cardiovascular drug discovery[1][2]. The synthesis of debrisoquin, chemically known as 3,4-dihydro-2(1H)-isoquinolinecarboximidamide, involves a reaction between 1,2,3,4-tetrahydroisoquinoline and aminoiminomethanesulfonic acid[3]. This straightforward synthesis yielded a compound belonging to the class of adrenergic neuron-blocking agents, similar in mechanism to guanethidine[4].

The initial development was driven by the pressing need for effective treatments for hypertension, a major risk factor for cardiovascular disease[5][6]. The molecular structure of debrisoquin, with its guanidinium group, was designed to interfere with sympathetic nervous system signaling, a key pathway in blood pressure regulation.

A New Weapon Against Hypertension: Clinical Development and Mechanism of Action

Following its synthesis, debrisoquin sulfate entered clinical trials in the mid-1960s and was subsequently marketed under brand names such as Declinax and Tendor[7][8]. Clinical studies from this era demonstrated its efficacy in lowering blood pressure in hypertensive patients[3][9].

Debrisoquin exerts its antihypertensive effect by acting as a post-ganglionic sympathetic blocker[4]. It is actively taken up by norepinephrine transporters into sympathetic nerve endings[4]. Once inside the neuron, it becomes concentrated in the neurotransmitter storage vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores[4]. Furthermore, it inhibits the release of noradrenaline in response to nerve impulses[4]. This dual action of neurotransmitter depletion and release inhibition results in a reduction of sympathetic tone on blood vessels, leading to vasodilation and a decrease in blood pressure.

The Turning Point: A Serendipitous Discovery of Polymorphic Metabolism

The widespread clinical use of debrisoquin in the 1970s began to reveal a curious and clinically significant phenomenon: a dramatic variability in patient response. Some patients experienced a profound hypotensive effect at standard doses, while others showed little to no response[10]. This observation hinted at underlying differences in how individuals handle the drug.

The seminal moment in the debrisoquin story came in 1977. Researchers, including Robert Smith and his colleagues in London, and independently Michel Eichelbaum in Bonn working with sparteine, published groundbreaking findings[1][11][12]. They demonstrated that the metabolism of debrisoquine, specifically its 4-hydroxylation, was not uniform across the population. Instead, it followed a bimodal distribution, separating individuals into two distinct groups: "extensive metabolizers" (EMs) who efficiently cleared the drug, and "poor metabolizers" (PMs) who metabolized it slowly, leading to higher plasma concentrations and an exaggerated therapeutic effect[11][13]. These initial reports were the first to provide clear evidence of a genetic polymorphism in drug oxidation in the general population[11][13].

This discovery was often precipitated by therapeutic accidents, where individuals who were poor metabolizers experienced adverse effects from standard doses of the drug[13]. The variability in response was found to be a heritable trait, suggesting a genetic basis[13].

Unlocking the Genetic Code of Drug Metabolism: Debrisoquin as a CYP2D6 Probe

The discovery of debrisoquin's polymorphic metabolism ignited a flurry of research to identify the enzyme responsible. This work led to the identification and characterization of a previously unknown cytochrome P450 enzyme, now famously known as CYP2D6[13][14]. Debrisoquin became the quintessential in vivo probe drug for phenotyping CYP2D6 activity[7][8][15].

The "debrisoquine hydroxylation phenotype" became a standard test to assess an individual's CYP2D6 function[15]. The methodology is elegantly simple yet powerful: after a single oral dose of debrisoquine, the ratio of the parent drug to its major metabolite, 4-hydroxydebrisoquine, is measured in the urine[13]. This metabolic ratio (MR) provides a quantitative measure of CYP2D6 activity, allowing for the classification of individuals into different phenotype groups[13].

Experimental Protocol: Debrisoquine Phenotyping

-

Subject Preparation: Subjects are typically asked to refrain from taking any medications known to inhibit or induce CYP2D6 for a specified period before the test.

-

Drug Administration: A single oral dose of 10 mg of debrisoquin sulfate is administered.

-

Urine Collection: Urine is collected over an 8-hour period following drug administration[13].

-

Sample Analysis: The concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine are quantified using high-performance liquid chromatography (HPLC)[11].

-

Metabolic Ratio (MR) Calculation: The MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine.

-

Phenotype Classification:

-

Poor Metabolizers (PMs): MR > 12.6

-

Extensive Metabolizers (EMs): MR < 12.6

-

Ultrarapid Metabolizers (UMs): A subset of EMs with a very low MR, often due to gene duplication[13].

-

Further research into the molecular genetics of this polymorphism revealed that the PM phenotype is often caused by the inheritance of two non-functional CYP2D6 alleles, which can result from gene deletions or the presence of inactivating mutations[14]. Conversely, the UM phenotype is associated with the duplication or amplification of functional CYP2D6 genes.

The Waning of a Therapeutic and the Rise of a Research Tool

The very characteristic that made debrisoquin a remarkable research tool—its highly variable metabolism by a polymorphic enzyme—contributed to its decline as a first-line antihypertensive agent. The unpredictable dose-response relationship made it challenging to manage clinically, especially with the advent of newer, safer, and more predictably acting antihypertensive drugs with wider therapeutic windows.

While its prescription pads gathered dust, debrisoquin's career in the laboratory flourished. It remains a gold-standard probe for CYP2D6 phenotyping in clinical and translational research[7][15]. The knowledge gained from studies using debrisoquine has had a profound impact on drug development, providing a framework for understanding the pharmacogenetics of numerous other drugs metabolized by CYP2D6, including certain antidepressants, antipsychotics, beta-blockers, and opioids[15].

Conclusion

The journey of debrisoquin sulfate is a compelling narrative of scientific discovery. From its rational design as an antihypertensive medication to the unexpected clinical observations that revealed a fundamental principle of human genetic variation in drug metabolism, debrisoquin has left an indelible mark on pharmacology and medicine. Its story underscores the importance of astute clinical observation and the potential for a single molecule to bridge the gap between therapeutics and our fundamental understanding of human biology. Debrisoquin's legacy is not as a widely used antihypertensive, but as the key that unlocked the door to the vast and clinically crucial field of CYP2D6 pharmacogenetics.

Data Presentation

Table 1: Key Milestones in the Discovery and Development of Debrisoquin Sulfate

| Date | Milestone | Significance |

| Early 1960s | Synthesis of debrisoquine by Hoffmann-La Roche[1][2]. | Development of a new chemical entity with potential antihypertensive properties. |

| Mid-1960s | Initiation of clinical trials for hypertension[3][9]. | Evaluation of the safety and efficacy of debrisoquin as a therapeutic agent. |

| 1966 | Publication of early clinical observations on debrisoquine sulfate in hypertensive patients[9]. | Establishment of its clinical utility as an antihypertensive drug. |

| 1977 | First report of polymorphic 4-hydroxylation of debrisoquine[12][13]. | Discovery of the bimodal distribution of its metabolism, leading to the identification of "poor" and "extensive" metabolizer phenotypes. |

| Late 1970s - 1980s | Elucidation of the genetic basis of the metabolic polymorphism and identification of Cytochrome P450 CYP2D6[13][14]. | Debrisoquin becomes the primary tool for characterizing a major drug-metabolizing enzyme. |

| 1990s - Present | Established as a gold-standard probe drug for CYP2D6 phenotyping in research[7][15]. | Continued use in pharmacogenetic studies to predict and explain interindividual differences in drug response. |

| Late 1980s - 1990s | Decline in therapeutic use as an antihypertensive agent. | Superseded by newer antihypertensive drugs with more predictable pharmacokinetic profiles and fewer side effects. |

Table 2: Pharmacokinetic Parameters of Debrisoquin in Different CYP2D6 Phenotypes

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Metabolic Ratio (MR) | < 12.6 | > 12.6 | [13] |

| Plasma Half-life | Shorter | Significantly Longer | [10] |

| Oral Clearance | High | Low | [10] |

| Urinary Excretion of Unchanged Drug | Low | High | [10][13] |

| Urinary Excretion of 4-hydroxydebrisoquine | High | Low | [10][13] |

Visualizations

Caption: Metabolic pathway of Debrisoquin.

Caption: Experimental workflow for CYP2D6 phenotyping.

References

-

Athanassiadis, D., Cranston, W. I., Juel-Jensen, B. E., & Oliver, D. O. (1966). Clinical observations on the effects of debrisoquine sulphate in patients with high blood-pressure. British medical journal, 2(5516), 732–735. [Link]

-

Bürgi, M., & Strasser, B. J. (2008). Pharma in Transition: new approaches to drug development at F. Hoffmann-La Roche & Co, 1960–1980. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 39(4), 391-401. [Link]

-

F. Hoffmann-La Roche Ltd. (2012). A history of Roche. pharmaphorum. [Link]

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis Online. [Link]

-

Meyer, U. A., Zanger, U. M., Grant, D., & Blum, M. (1990). The genetic polymorphism of debrisoquine/sparteine metabolism--molecular mechanisms. Pharmacology & therapeutics, 46(2), 297–308. [Link]

-

Rosendorff, C., Marsden, C. D., & Cranston, W. I. (1968). Clinical evaluation of debrisoquin in the treatment of hypertension. Archives of internal medicine, 122(6), 487–490. [Link]

-

Idle, J. R., & Smith, R. L. (2006). Drug metabolism and pharmacogenetics: the British contribution to fields of international significance. British journal of pharmacology, 147 Suppl 1(Suppl 1), S89–S99. [Link]

-

PrepChem.com. (n.d.). Synthesis of Debrisoquin. [Link]

-

Colby, B. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Sequencing.com. [Link]

-

Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17–28. [Link]

-

Wikipedia. (n.d.). Debrisoquine. [Link]

-

ClinPGx. (n.d.). debrisoquine. [Link]

-

Fuhr, U., Jetter, A., & Kirchheiner, J. (2007). Appropriate phenotyping procedures for drug metabolizing enzymes and transporters in humans and their simultaneous use in the "cocktail" approach. European journal of clinical pharmacology, 63(1), 41–52. [Link]

-

National Center for Biotechnology Information. (n.d.). Debrisoquine. PubChem Compound Database. [Link]

-

Masasi, B. B., Soko, Y., Gomo, E., Gwatidzo, J., Nhachi, C. F., & Aklillu, E. (2000). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European journal of clinical pharmacology, 56(8), 587–593. [Link]

- Google Patents. (n.d.). Patents Assigned to Hoffmann-La Roche Inc.

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man. Lancet, 2(8038), 584–586. [Link]

- Google Patents. (n.d.).

-

Silas, J. H., Lennard, M. S., Tucker, G. T., Smith, A. J., & Woods, H. F. (1977). Why hypertensive patients vary in their response to oral debrisoquine. British medical journal, 1(6058), 422–425. [Link]

-

Dahl, M. L., Johansson, I., Bertilsson, L., Ingelman-Sundberg, M., & Sjöqvist, F. (1995). Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes. British journal of clinical pharmacology, 40(2), 194–197. [Link]

-

Athanassiadis, D., Cranston, W. I., Juel-Jensen, B. E., & Oliver, D. O. (1966). Clinical observations on the effects of debrisoquine sulphate in patients with high blood-pressure. British Medical Journal, 2(5516), 732–735. [Link]

-

Smith, R. L. (2001). The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences. Toxicology, 168(1), 11–19. [Link]

-

ClinPGx. (n.d.). debrisoquine. [Link]

-

Heffernan, A. G., & Carty, A. T. (1974). Clinical Trials With Tendor (Debrisoquine Sulfate). Therapia Hungarica, 22(4), 165–171. [Link]

-

Food and Drug Administration. (n.d.). Approved Drug Products with Therapeutic Equivalence Evaluations. [Link]

-

National Center for Biotechnology Information. (n.d.). Debrisoquin Sulfate. PubChem Compound Database. [Link]

-

Hammarström, S. (1970). [Long-term treatment of hypertension with debrisoquin sulfate]. Lakartidningen, 67(23), 2663–2668. [Link]

-

Ayesh, R., Idle, J. R., Ritchie, J. C., Crothers, M. J., & Hetzel, M. R. (1991). Metabolism of debrisoquine and susceptibility to breast cancer. Breast cancer research and treatment, 18(1), 43–48. [Link]

-

Lasker Foundation. (n.d.). First effective drugs for hypertension. [Link]

-

Sgouras, D. N. (2015). Milestones in antihypertensive drug treatment. Current pharmaceutical design, 21(6), 705–708. [Link]

- Google Patents. (n.d.).

-

Pro-Con. (2015). Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis. BMC medicine, 13, 27. [Link]

-

Siramshetty, V. B., Nickel, J., Omieczynski, C., Gohlke, B. O., Drwal, M. N., & Preissner, R. (2016). WITHDRAWN—a resource for withdrawn and discontinued drugs. Nucleic acids research, 44(D1), D1080–D1086. [Link]

-

Bionity.com. (n.d.). Hoffmann–La Roche. [Link]

- Google Patents. (n.d.).

-

Masimirembwa, C. M., Johansson, I., Hasler, J. A., & Ingelman-Sundberg, M. (1996). Lack of effect of chloroquine on the debrisoquine (CYP2D6 and S-mephenytoin (CYP2C19) hydroxylation phenotypes. British journal of clinical pharmacology, 41(4), 344–346. [Link]

Sources

- 1. A history of Roche [pharmaphorum.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. prepchem.com [prepchem.com]

- 4. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. Lack of effect of chloroquine on the debrisoquine (CYP2D6 and S-mephenytoin (CYP2C19) hydroxylation phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. F. Hoffmann-La Roche Ltd. -- Company History [company-histories.com]

- 12. Roche - Wikipedia [en.wikipedia.org]

- 13. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thefdalawblog.com [thefdalawblog.com]

- 15. sequencing.com [sequencing.com]

Debrisoquin Sulfate: The Catalyst of Modern Pharmacogenetics

Executive Summary

Debrisoquin sulfate (Debrisoquine), originally developed as an antihypertensive agent, holds a singular place in the history of pharmacology not for its therapeutic efficacy, but for its failure in a subset of patients. This failure—manifesting as severe orthostatic hypotension in specific individuals—led to the discovery of the Debrisoquin Hydroxylation Polymorphism .

This guide details the technical evolution of Debrisoquin from a clinical outlier to the "Gold Standard" probe drug for phenotyping CYP2D6 activity. We explore the seminal 1977 discovery, the metabolic mechanisms, and the standardized protocols that established the foundation of modern pharmacogenomics.

Historical Context: The "Smith" Incident

In the mid-1970s, researchers at St. Mary’s Hospital Medical School (London) were investigating the variable response to Debrisoquin.[1] The pivotal moment occurred when Robert L. Smith , a lead researcher, self-administered a standard 40 mg dose. While his colleagues experienced negligible side effects, Smith suffered severe, prolonged orthostatic hypotension, collapsing after minimal exertion.

This N=1 anomaly prompted a controlled study (Mahgoub et al., 1977), which revealed that Smith’s inability to clear the drug was not random but genetic. He was a "Poor Metabolizer" (PM), lacking the functional enzyme required to hydroxylate the drug. This study effectively launched the field of pharmacogenetics by proving that drug metabolism is a heritable trait following Mendelian recessive inheritance.

Mechanistic Pathway: CYP2D6 Hydroxylation

Debrisoquin is an isoquinoline derivative. In "Extensive Metabolizers" (EM), it is rapidly converted to 4-hydroxydebrisoquin by the hepatic cytochrome P450 enzyme CYP2D6 (historically termed debrisoquin 4-hydroxylase).

The Metabolic Reaction

The primary metabolic bottleneck is the alicyclic hydroxylation at the C-4 position.

-

Substrate: Debrisoquin

-

Enzyme: CYP2D6 (Phase I oxidation)

-

Product: 4-hydroxydebrisoquin (inactive, readily excreted)

In PM phenotypes, the CYP2D6 enzyme is absent or non-functional due to two null alleles (e.g., CYP2D63, CYP2D64), leading to accumulation of the parent drug and exaggerated pharmacological effects (sympathetic blockade).

Pathway Visualization

The following diagram illustrates the metabolic fate of Debrisoquin in EM vs. PM phenotypes.

Figure 1: The CYP2D6-mediated hydroxylation pathway of Debrisoquin. In Poor Metabolizers, the conversion to the 4-hydroxy metabolite is blocked, forcing excretion of the unchanged parent drug.

The Debrisoquin Phenotyping Protocol

To standardize the classification of patients, a rigorous phenotyping protocol was developed. This protocol relies on the Metabolic Ratio (MR) , a quantitative metric of enzyme activity.

Experimental Workflow

Objective: Determine the CYP2D6 phenotype of a subject.

-

Pre-study Restrictions: Subjects abstain from other medications and alcohol for 24-48 hours.

-

Dosing: Administer a single oral dose of 10 mg Debrisoquin hemisulfate (tablet form) on an empty stomach.

-

Sample Collection: Collect all urine output for a defined period (typically 0–8 hours post-dose).

-

Note: 0–8h is sufficient because the elimination half-life in EMs is short, whereas PMs excrete parent drug slowly.

-

-

Preservation: Measure total volume; store aliquots at -20°C until analysis.

-

Analysis: Quantify Debrisoquin (D) and 4-hydroxydebrisoquin (4-OH-D) using HPLC or GC-MS.

Calculation of Metabolic Ratio (MR)

The MR is the inverse of clearance efficiency. A higher MR indicates lower enzyme activity.

-

Extensive Metabolizers (EM): High 4-OH-D, Low Parent. MR < 12.6

-

Poor Metabolizers (PM): High Parent, Low/Absent 4-OH-D. MR > 12.6

Protocol Visualization

Figure 2: Standardized workflow for Debrisoquin phenotyping. The metabolic ratio of 12.6 serves as the antimode distinguishing phenotypes.[2]

Population Genetics & Data Analysis

The distribution of the Debrisoquin MR in a population is bimodal (or trimodal if Intermediate Metabolizers are distinguished). This bimodality provided the first clear evidence of a monogenic trait controlling drug metabolism.

Global Frequency of Poor Metabolizers (PM)

The prevalence of the PM phenotype varies drastically across ethnic groups. This variance is critical for global drug development strategies.

| Population / Ethnicity | PM Frequency (%) | Key Allelic Drivers |

| Caucasian (European) | 5.0 – 10.0% | CYP2D63, *4, *5 |

| African (e.g., Nigerian) | 0.0 – 8.0% | CYP2D617 (Reduced function, not null) |

| Asian (Chinese/Japanese) | 0.0 – 1.0% | CYP2D610 (Intermediate function dominant) |

| Middle Eastern | 1.0 – 2.0% | Mixed allele profile |

*Note: While true PMs (null activity) are rarer in some African populations, the prevalence of "Intermediate Metabolizers" (IM) with reduced activity is high due to the *17 allele.

The Antimode

In a histogram of Log(MR), the "Antimode" is the valley separating the two peaks (EM and PM).

-

EM Peak: Typically centered around MR = 0.5 - 1.0.

-

PM Peak: Typically centered around MR = 20 - 100.

-

Cutoff: The accepted antimode is 12.6 .

Clinical Implications & Legacy

The Debrisoquin story shifted the paradigm from "idiopathic adverse reactions" to "genetically determined toxicity."

-

Probe Drug Status: Debrisoquin became the primary tool to map the CYP2D6 substrate profile. Drugs like metoprolol, codeine, and tamoxifen were later identified as CYP2D6 substrates because their metabolism correlated perfectly with Debrisoquin MR.

-

Drug Development: Regulatory agencies (FDA, EMA) now mandate genotyping/phenotyping during Phase I trials to identify PMs.

-

Modern Replacement: While Debrisoquin is less commonly used today due to availability, its legacy persists in the use of Dextromethorphan (safer, OTC) as a surrogate probe, which correlates highly with Debrisoquin phenotyping.

References

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[2][3][4][5] The Lancet, 310(8038), 584–586. Link

-

Idle, J. R., & Smith, R. L. (1979). Polymorphisms of oxidation at carbon centers of drugs and their clinical significance.[3] Drug Metabolism Reviews, 9(2), 301–317.[3][6] Link

-

Evans, D. A., Mahgoub, A., Sloan, T. P., Idle, J. R., & Smith, R. L. (1980). A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population.[2][3] Journal of Medical Genetics, 17(2), 102–105.[2][3][7] Link

-

Eichelbaum, M., & Gross, A. S. (1990). The genetic polymorphism of debrisoquine/sparteine metabolism—clinical aspects.[8] Pharmacology & Therapeutics, 46(3), 377–394.[8] Link

-

Gonzalez, F. J., et al. (1988). Characterization of the common genetic defect in humans deficient in debrisoquine metabolism. Nature, 331, 442–446. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evidence for the polymorphic oxidation of debrisoquine and proguanil in a Khmer (Cambodian) population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorphic hydroxylation of debrisoquine in Ghanaians [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The genetic polymorphism of debrisoquine/sparteine metabolism--clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Bioanalytical Method for Debrisoquin Sulfate in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the development and validation of a selective and sensitive bioanalytical method for the quantification of debrisoquin and its primary active metabolite, 4-hydroxydebrisoquin, in human plasma. The method employs liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in complex biological matrices.[1] This application note details the rationale behind the selection of analytical techniques, sample preparation procedures, and a full validation protocol adhering to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3] The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of debrisoquin.

Introduction

Debrisoquin is an antihypertensive agent that acts as an adrenergic neuron-blocking drug.[1] Its clinical use has largely been superseded, but it remains a critical tool in pharmacogenetic research as a probe substrate for the Cytochrome P450 2D6 (CYP2D6) enzyme.[4] The metabolism of debrisoquin is highly dependent on the activity of CYP2D6, with individuals exhibiting different metabolic phenotypes (poor, extensive, and ultrarapid metabolizers). The primary metabolic pathway is the hydroxylation of debrisoquin to 4-hydroxydebrisoquine.[4][5] Therefore, the accurate quantification of both debrisoquin and 4-hydroxydebrisoquine in plasma is essential for phenotyping studies and for understanding the pharmacokinetic profile of the drug.